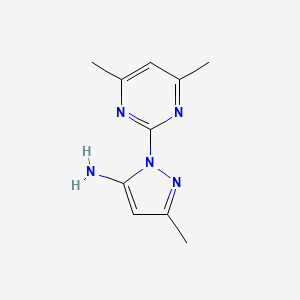

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine can be achieved through a solvent-free method. This involves grinding 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the solvent-free synthesis method mentioned above can be scaled up for industrial applications. The use of p-toluenesulfonic acid as a catalyst and the absence of solvents make this method environmentally friendly and cost-effective.

Analyse Des Réactions Chimiques

Reaction with Arylglyoxals in Multicomponent Domino Processes

The compound participates in multicomponent domino reactions with arylglyoxals to form fused heterocycles. These reactions are pH-dependent and yield diverse products:

-

Conditions :

| Reactants | Products | Yield | Key Observations |

|---|---|---|---|

| Arylglyoxals + Pyrazol-5-amine | Pyrazolo[3,4-b]pyridines | 34–62% | Selective formation via 6π electrocyclization |

| Pyrazolo-fused 1,7-naphthyridines | Up to 52% | Double [3+2+1] heteroannulation pathway | |

| Pyrazolo-fused 1,3-diazocanes | 20 examples | [3+3+1+1] cyclization mechanism |

Mechanism :

-

Protonation of arylglyoxals by p-TsOH triggers dehydration.

-

Sequential condensation with the pyrazol-5-amine forms intermediates (e.g., A and B ).

-

Intramolecular 6π electrocyclization yields fused pyridines or naphthyridines .

pH-Dependent Product Formation

The N1-methylated derivative of the compound exhibits pH-sensitive reactivity:

-

Acidic Conditions : Favors formation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives.

-

Basic Conditions : Promotes cyclization to pyrazolo[3,4-c]isothiazoles .

| Reaction Medium | Major Product | Key Functional Groups |

|---|---|---|

| Acidic (pH < 7) | Dithiazolylidenes (3 ) | Chloro-dithiazole moiety |

| Basic (pH > 7) | Pyrazolo[3,4-c]isothiazoles (5 ) | Isothiazole-CN group |

Structural Validation :

Formation of Pyrazolo-Fused Heterocycles via Thermolysis

Thermal decomposition of intermediates generates novel thiazole derivatives:

| Starting Material | Product | Yield | Application |

|---|---|---|---|

| N-(4-chloro-dithiazolylidene) adducts | Pyrazolo[3,4-d]thiazole-5-carbonitriles | 45–67% | Potential kinase inhibitors |

Mechanistic Pathway :

-

Thermolysis induces ring contraction and sulfur extrusion.

-

Final products are stabilized by conjugation with the pyrimidine ring .

Substitution and Functionalization Reactions

The amine group at position 5 enables nucleophilic substitution and acylation:

-

Nucleophilic Substitution :

-

Condensation Reactions :

-

With aldehydes/ketones: Forms Schiff bases.

-

| Reaction Type | Reagents | Products |

|---|---|---|

| Acylation | Acetyl chloride | 5-Acetamido-pyrazole derivatives |

| Schiff Base Formation | Benzaldehyde | Imine-linked conjugates |

Oxidation and Reduction Pathways

The pyrazole and pyrimidine rings undergo redox transformations:

-

Oxidation :

-

Reagents: H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>.

-

Products: Pyrazole N-oxides or hydroxylated pyrimidines.

-

-

Reduction :

-

Reagents: NaBH<sub>4</sub>, LiAlH<sub>4</sub>.

-

Products: Saturated pyrazoline derivatives.

-

Spectroscopic Confirmation :

-

IR and <sup>1</sup>H NMR validate functional group transformations.

Key Research Findings

-

Domino Reactions : The compound’s reactivity with arylglyoxals enables efficient synthesis of complex fused heterocycles, which are valuable in drug discovery .

-

pH Sensitivity : Product selectivity in dithiazole/isothiazole formation highlights its tunable reactivity .

-

Thermal Stability : Thermolysis pathways offer routes to bioactive thiazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, exhibit significant antibacterial properties. A study highlighted that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests potential therapeutic uses in conditions such as arthritis and other inflammatory diseases .

Cancer Research

There is emerging evidence that pyrazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its ability to induce apoptosis in cancer cells, thus presenting a promising avenue for cancer treatment .

Agricultural Applications

Herbicidal Activity

Preliminary bioassays have shown that this compound possesses herbicidal properties against monocotyledonous plants. Specifically, it has demonstrated effectiveness at concentrations of 100 mg/L against species such as Digitaria sanguinalis (crabgrass) . This positions the compound as a potential herbicide in agricultural settings.

Material Science

Chemical Synthesis and Catalysis

The unique structural features of this compound allow it to act as a catalyst in various organic reactions. Its application in [5+2] cycloadditions has been noted as a significant advancement in synthetic methodologies, facilitating the formation of complex organic molecules with high efficiency .

Table 1: Biological Activities of this compound

Case Study 1: Antibacterial Efficacy

In a controlled laboratory study, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 mg/L, suggesting its potential as an antibacterial agent .

Case Study 2: Herbicidal Application

Field trials conducted on agricultural plots treated with the compound demonstrated a marked reduction in crabgrass populations. The herbicidal effect was most pronounced at higher concentrations (100 mg/L), leading to recommendations for further exploration in crop management strategies .

Mécanisme D'action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparaison Avec Des Composés Similaires

- 3-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine

- 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-amine

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of pyrimidine and pyrazole rings makes it a versatile scaffold for the development of new bioactive compounds .

Activité Biologique

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, with the CAS number 475653-98-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various biological evaluations.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 203.24 g/mol. The compound features a pyrazole ring substituted with a dimethylpyrimidine moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5 |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 475653-98-6 |

| IUPAC Name | 1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-ylamine |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the compound .

Antidiabetic Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antidiabetic properties. For instance, in vitro evaluations showed that compounds similar to this compound demonstrated potent inhibition of α-glucosidase and α-amylase enzymes. The IC50 values for these activities were reported as follows:

| Compound | IC50 (α-glucosidase) | IC50 (α-amylase) |

|---|---|---|

| Acarbose | 72.58 µM | 115.6 µM |

| Pyz-1 | 75.62 µM | 119.3 µM |

| Pyz-2 | 95.85 µM | 120.2 µM |

These results suggest that the compound may serve as a lead for developing new antidiabetic agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies have shown that it possesses considerable radical scavenging abilities, which are crucial for protecting cells from oxidative stress .

Xanthine Oxidase Inhibition

Inhibition of xanthine oxidase is another critical aspect of the biological activity of this compound. The IC50 values for xanthine oxidase inhibition were found to be significantly low:

| Compound | IC50 (Xanthine Oxidase) |

|---|---|

| Pyz-1 | 24.32 µM |

| Pyz-2 | 10.75 µM |

This indicates that these compounds can effectively reduce uric acid levels, potentially benefiting conditions like gout .

Case Studies and Research Findings

In various studies, the biological activities of pyrazole derivatives have been linked to their structural features. For example, modifications on the pyrazole ring or the pyrimidine substituent can enhance or diminish their activity against specific targets such as enzymes involved in carbohydrate metabolism or oxidative stress pathways .

Molecular Docking Studies

To further understand the binding interactions between these compounds and their targets, molecular docking studies have been conducted. These studies revealed favorable binding modes with key active sites on enzymes like α-glucosidase and xanthine oxidase, providing insights into how structural variations can influence biological efficacy .

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-9(11)5-8(3)14-15/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJFXLDIDRNTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368225 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475653-98-6 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.